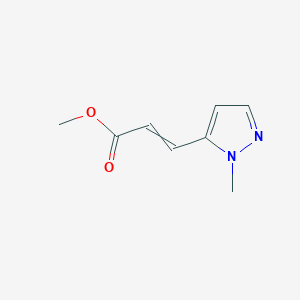
Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate typically involves the reaction of 1-methyl-5-pyrazole with methyl acrylate under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-Methyl-1H-pyrazol-5-yl)propanoate
- Ethyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate
- Methyl (E)-3-(1-Phenyl-5-pyrazolyl)acrylate
Uniqueness
Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its cytotoxic effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological profile.
Chemical Structure
The compound features a methyl ester functional group attached to an acrylate moiety, with a pyrazole ring that contributes to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Antiproliferative Activity : The compound has demonstrated significant cytotoxic effects against cancer cell lines, particularly MCF-7 breast cancer cells.
- Mechanism of Action : It induces apoptosis and cell cycle arrest, primarily at the G2/M phase, through modulation of key apoptotic proteins such as p53 and Bcl-2.
Antiproliferative Activity
A study reported that methyl acrylate ester derivatives exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 2.57 ± 0.16 µM for one derivative closely related to this compound . The compound was shown to significantly increase the expression levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a strong potential for cancer treatment.
Table 1: Cytotoxicity Data Against MCF-7 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 2.57 ± 0.16 | Induces apoptosis, G2/M arrest |
| Related Acrylate Ester | 39.70 | Caspase activation |
The biological activity of this compound is attributed to its interaction with cellular pathways:
- Apoptosis Induction : The compound enhances the expression of pro-apoptotic proteins like p53 and Bax while inhibiting Bcl-2, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing cancer cell proliferation.
Case Studies
Several studies have investigated the pharmacological properties of pyrazole derivatives similar to this compound:
- Cytotoxic Effects : A series of pyrazole derivatives were tested for their ability to inhibit tumor growth in various cancer models, showing promising results in reducing cell viability .
- Neuroprotective Properties : Some derivatives exhibited inhibitory effects on metabolic enzymes relevant to neurodegenerative diseases, indicating a broader therapeutic potential beyond oncology .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 3-(2-methylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3 |
InChI Key |
AIPAJXJAHUANQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















